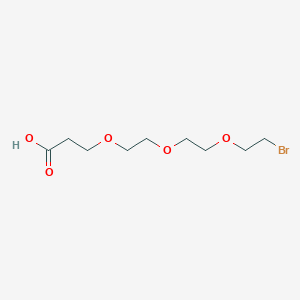
Bromo-PEG3-Acid
説明
Bromo-PEG3-Acid is a heterobifunctional, PEGylated crosslinker that features a bromo group at one end and a carboxyl group at the other . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
Bromo-PEG3-Acid is a PEG derivative containing a bromide group and a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . It can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .
Molecular Structure Analysis
The molecular formula of Bromo-PEG3-Acid is C9H17BrO5 . The molecular weight is 285.13 g/mol . The InChI string is InChI=1S/C9H17BrO5/c10-2-4-14-6-8-15-7-5-13-3-1-9 (11)12/h1-8H2, (H,11,12) . The canonical SMILES string is C (COCCOCCOCCBr)C (=O)O .
Chemical Reactions Analysis
Bromo-PEG3-Acid contains an azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Physical And Chemical Properties Analysis
Bromo-PEG3-Acid is a liquid . The exact values for odor, boiling point, melting point, flash point, and density are not available . The chemical formula is C9H17BrO5 and the molecular weight is 285.13 g/mol .
科学的研究の応用
“Bromo-PEG3-Acid” is a PEG derivative containing a bromide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This compound is widely employed in various research applications due to its unique properties . Its solubility in organic solvents makes it invaluable in bioconjugation and biotechnology studies .
One of the known applications of Bromo-PEG3-Acid is its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . This is a crosslinker with a bromo group on one end and a carboxyl group on the other end . The compound contains three PEG units to help improve solubility .
-
Bioconjugation : Bromo-PEG3-Acid can be used for bioconjugation . Bioconjugation is a chemical strategy that forms a stable covalent link between two molecules, usually a protein or peptide and another molecule like a fluorophore, drug, or polymer . The bromide group is a good leaving group for nucleophilic substitution reactions, and the terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
-
Building Block for Synthesis : Bromo-PEG3-Acid can serve as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . This can be particularly useful in chemical biology and medicinal chemistry that require ligation .
-
Development of PROTAC Molecules : Similar to its use in antibody-drug conjugates, Bromo-PEG3-Acid can be synthetically incorporated into proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
-
Bioconjugation : Bromo-PEG3-Acid can be used for bioconjugation . Bioconjugation is a chemical strategy that forms a stable covalent link between two molecules, usually a protein or peptide and another molecule like a fluorophore, drug, or polymer . The bromide group is a good leaving group for nucleophilic substitution reactions, and the terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
-
Building Block for Synthesis : Bromo-PEG3-Acid can serve as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . This can be particularly useful in chemical biology and medicinal chemistry that require ligation .
-
Development of PROTAC Molecules : Similar to its use in antibody-drug conjugates, Bromo-PEG3-Acid can be synthetically incorporated into proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
特性
IUPAC Name |
3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWHCSUISPMYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG3-Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



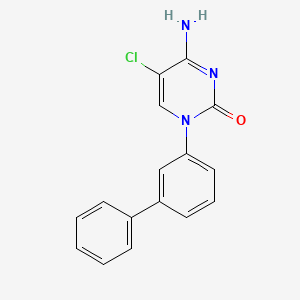
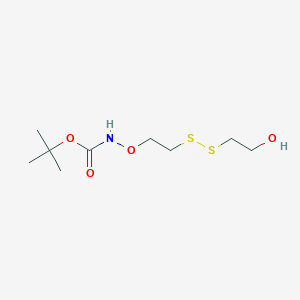
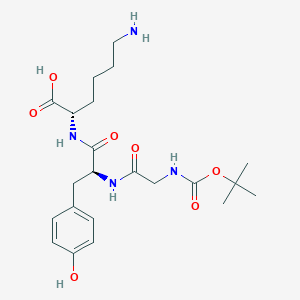
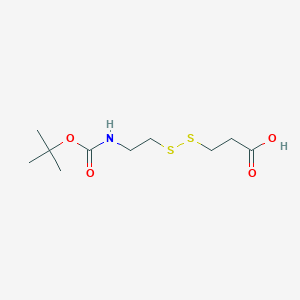
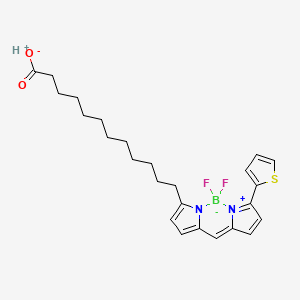
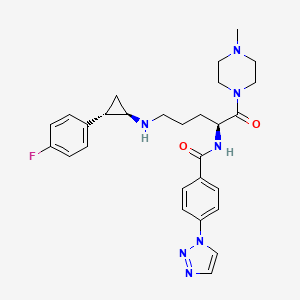
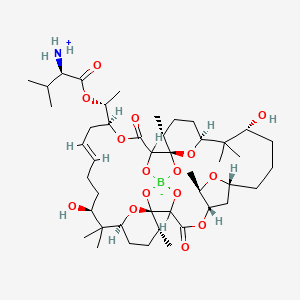


![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)

